![molecular formula C16H16O2S2 B14310056 {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene CAS No. 113881-68-8](/img/structure/B14310056.png)
{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene is an organic compound characterized by the presence of a benzenesulfonyl group and a butenyl sulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene typically involves the reaction of benzenesulfonyl chloride with a suitable butenyl sulfanyl precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents at low temperatures.
Substitution: Amines or thiols; reactions may require catalysts like palladium or copper and are performed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- {[3-(Benzenesulfonyl)prop-1-en-2-yl]sulfanyl}benzene
- {[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}toluene
Uniqueness
{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Número CAS |
113881-68-8 |
|---|---|
Fórmula molecular |
C16H16O2S2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)but-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H16O2S2/c1-13(19-15-9-5-3-6-10-15)14(2)20(17,18)16-11-7-4-8-12-16/h3-12,14H,1H2,2H3 |
Clave InChI |
ULZGSAKKZIDDKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)SC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


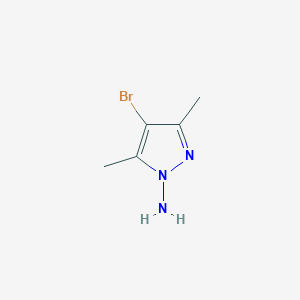

![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)
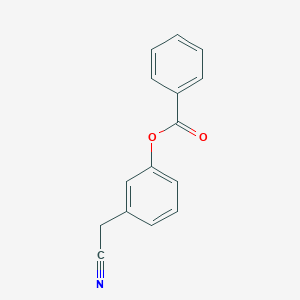
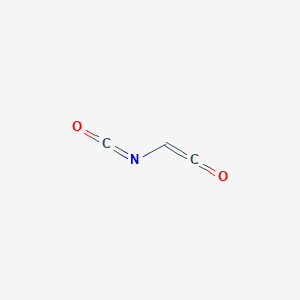
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
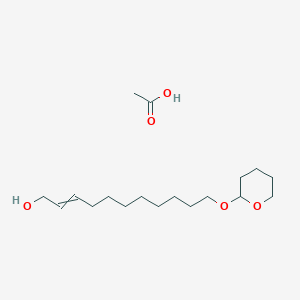
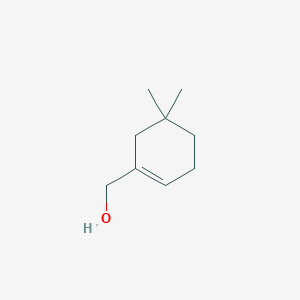
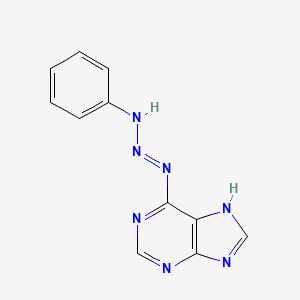
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)


